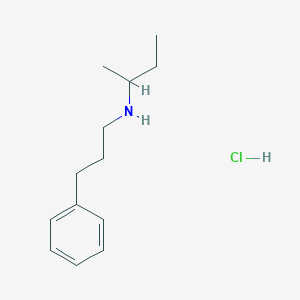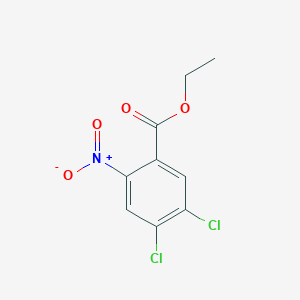
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular formula of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride is C13H22ClN . Its molecular weight is 227.78 .Physical And Chemical Properties Analysis
The physical and chemical properties of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride include its molecular structure, melting point, boiling point, density, and molecular weight .Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterisation of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives highlighted the antimicrobial and anti-diabetic screening of these compounds, suggesting their potential in medical applications (Ramya et al., 2017).
Therapeutic Applications
- Research on aminoalkanolic derivatives of xanthone discussed their synthesis, physicochemical properties, and potential antiepileptic activity, indicating their relevance in developing treatments for epilepsy (Marona et al., 1998).
- A study evaluating the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols suggested their potential use in organ transplantation, highlighting the significance of structural modifications for enhanced activity (Kiuchi et al., 2000).
- The antidepressant-like effects of neurokinin receptor antagonists were explored in the forced swim test in rats, indicating the potential of these compounds in treating depression (Dableh et al., 2005).
Pharmacokinetics and Metabolism
- The identification of circulatory and excretory metabolites of a novel nitric oxide donor in rat plasma, bile, urine, and faeces by liquid chromatography–tandem mass spectrometry provided insights into the metabolism of these compounds and their potential therapeutic applications (Li et al., 2011).
Mécanisme D'action
Target of Action
It has been suggested that the compound may interact with trypsin-1 and trypsin-2 . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is hypothesized that it may interact with its targets, trypsin-1 and trypsin-2, leading to changes in their activity
Biochemical Pathways
Given its potential interaction with trypsin-1 and trypsin-2, it may influence protein digestion and other processes regulated by these enzymes . More research is required to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Given its potential interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes, such as protein digestion
Propriétés
IUPAC Name |
N-(3-phenylpropyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGIESSKGZHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344206.png)
amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)